4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde
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Overview
Description
4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of an allyloxy group at the 4-position, a bromine atom at the 3-position, and a methoxy group at the 5-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde typically involves multiple steps. One common method starts with the bromination of 4-hydroxy-3-methoxybenzaldehyde to introduce the bromine atom at the 3-position. This is followed by the allylation of the hydroxyl group at the 4-position using allyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an anhydrous solvent like acetone under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: 4-(Allyloxy)-3-bromo-5-methoxybenzoic acid.
Reduction: 4-(Allyloxy)-3-bromo-5-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications and derivatizations.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and their derivatives.
Industry: Used in the production of advanced materials, including polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde depends on its specific application. In chemical reactions, the aldehyde group can act as an electrophile, participating in nucleophilic addition reactions. The bromine atom can undergo substitution reactions, while the allyloxy and methoxy groups can influence the compound’s reactivity and stability through electronic effects.
Comparison with Similar Compounds
Similar Compounds
4-(Allyloxy)-3-bromo-5-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-(Allyloxy)-3-bromo-5-methoxybenzyl alcohol: Similar structure but with a primary alcohol group instead of an aldehyde.
4-(Allyloxy)-3-bromo-5-methoxyphenol: Similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
4-(Allyloxy)-3-bromo-5-methoxybenzaldehyde is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. The presence of the allyloxy group allows for additional reactions such as polymerization, while the bromine atom and methoxy group can be used to fine-tune the compound’s reactivity and properties.
Properties
IUPAC Name |
3-bromo-5-methoxy-4-prop-2-enoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-3-4-15-11-9(12)5-8(7-13)6-10(11)14-2/h3,5-7H,1,4H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYCZXYRKJNJTDT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Br)OCC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001226912 |
Source
|
Record name | 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
361465-10-3 |
Source
|
Record name | 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=361465-10-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-methoxy-4-(2-propen-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001226912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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